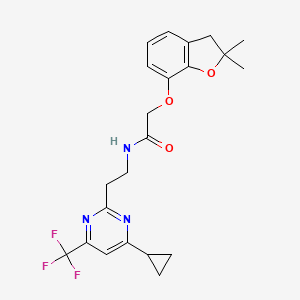

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Description

The compound “N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide” is a structurally complex molecule featuring a pyrimidine core substituted with a cyclopropyl group and a trifluoromethyl moiety, linked via an ethyl chain to an acetamide group. The acetamide is further functionalized with a 2,2-dimethyl-2,3-dihydrobenzofuran ring through an ether linkage. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and NMR spectroscopy to resolve substituent effects, as demonstrated in studies of analogous molecules .

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O3/c1-21(2)11-14-4-3-5-16(20(14)31-21)30-12-19(29)26-9-8-18-27-15(13-6-7-13)10-17(28-18)22(23,24)25/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXNANKCIDWIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=NC(=CC(=N3)C(F)(F)F)C4CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring substituted with trifluoromethyl and cyclopropyl groups, alongside a benzofuran moiety. Its molecular formula is C19H22F3N3O2, and it has a molecular weight of 397.39 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components suggest that it may interact with critical biological pathways involved in cancer cell proliferation and survival.

- Mechanism of Action : The compound is believed to inhibit key enzymes involved in tumor growth. For instance, compounds with similar structures have been shown to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms in cancer cells .

-

Case Studies :

- A study demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxic effects against various cancer cell lines, including U937 human histocytic lymphoma cells .

- Another investigation into related compounds indicated IC50 values as low as 4 nM against PARP-1, suggesting strong inhibitory potential .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is noteworthy. For example:

| Enzyme | IC50 (nM) | Effect |

|---|---|---|

| PARP-1 | 4 | Strong inhibition |

| PARP-2 | 30 | Selective inhibition |

This selectivity towards PARP isoforms indicates that the compound could be developed into a targeted therapy for cancers with specific genetic backgrounds, such as BRCA mutations.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) of the compound is crucial for its development as a therapeutic agent.

- Absorption and Distribution : Preliminary data suggest good oral bioavailability due to its lipophilic nature.

- Metabolism : The presence of trifluoromethyl groups may influence metabolic pathways, potentially leading to unique metabolic profiles that could enhance or diminish efficacy.

- Toxicity Studies : Limited toxicity data are available; however, compounds with similar structures generally exhibit low toxicity profiles at therapeutic doses.

Comparison with Similar Compounds

Research Findings and Methodological Insights

- Crystallography : SHELX remains a gold standard for refining such complex structures, though ORTEP-3 aids in visualizing stereochemical outcomes .

- Lumping Strategies : The compound’s similarity to pyrimidine and benzofuran derivatives () allows grouping in computational models to predict reactivity or environmental fate .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrimidine and benzofuran precursors. Key steps include:

- Cyclopropane introduction : Use cyclopropylboronic acid under Suzuki-Miyaura coupling conditions to functionalize the pyrimidine core .

- Acetamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) between the pyrimidine-ethylamine intermediate and the benzofuran-oxyacetic acid derivative. Reaction temperatures should be maintained at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, CHCl/MeOH gradient) achieves >95% purity. Yields improve with anhydrous solvents and inert atmospheres (N/Ar) .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR to confirm the presence of cyclopropyl (δ 0.5–1.5 ppm), trifluoromethyl (δ -60 ppm in F NMR), and benzofuran moieties (aromatic protons at δ 6.5–7.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) detect impurities <1%. High-resolution MS confirms the molecular ion ([M+H] expected m/z: ~525.18) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages to validate purity .

Q. What strategies are recommended for optimizing reaction conditions to minimize byproducts?

- Methodological Answer : Apply statistical Design of Experiments (DoE) to screen variables:

- Factors : Temperature (80–120°C), solvent polarity (NMP vs. DMF), catalyst loading (0.5–2 mol%).

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 100°C in NMP with 1.2 mol% Pd(PPh) increases yield to 75%) .

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to halt reactions at >90% conversion, reducing side products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological interactions and guide experimental design?

- Methodological Answer : Use quantum mechanical/molecular mechanics (QM/MM) and docking simulations:

- Target Identification : Screen against kinase or GPCR databases (e.g., PDB) to predict binding affinities. The trifluoromethyl group may enhance hydrophobic interactions in active sites .

- Reaction Path Analysis : ICReDD’s quantum chemical calculations (e.g., DFT) model transition states for catalytic steps, reducing trial-and-error experimentation .

- ADMET Prediction : Tools like SwissADME estimate logP (~3.2) and CYP450 inhibition risks, informing toxicity studies .

Q. What experimental frameworks are critical for evaluating in vivo pharmacokinetics and metabolic stability?

- Methodological Answer : Conduct tiered assays:

- Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS. Half-life <30 min suggests rapid metabolism .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis; >90% binding may limit free drug availability .

- In Vivo PK : Administer IV/oral doses in rodents. Calculate AUC, C, and bioavailability. Structural analogs with dihydrobenzofuran show T ~4–6 hrs .

Q. How should researchers resolve contradictions in reported bioactivity data across structural analogs?

- Methodological Answer : Systematic comparative analysis:

- Structural Clustering : Group analogs by substituents (e.g., trifluoromethyl vs. chloro). Compare IC values in enzyme assays (e.g., kinase inhibition) to identify SAR trends .

- Assay Standardization : Replicate studies under uniform conditions (e.g., 10% FBS in cell media, 37°C, 5% CO). Discrepancies in IC (e.g., 2 nM vs. 20 nM) may arise from assay sensitivity differences .

- Meta-Analysis : Use tools like RevMan to pool data from PubChem and ChEMBL, adjusting for variables like cell line or endpoint metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.